molecular formula C18H16FN3O2 B5470035 N'~3~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE

N'~3~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE

Cat. No.: B5470035
M. Wt: 325.3 g/mol
InChI Key: ZXRJUPFIRYJTQI-FBHDLOMBSA-N
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Description

N’~3~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group and a pyrrolidine ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of N’~3~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is typically carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often involve heating to facilitate the condensation process.

Chemical Reactions Analysis

N’~3~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’~3~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with transition metals, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar compounds to N’~3~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE include other Schiff base hydrazones derived from biphenyl-4-carbohydrazide, such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and reactivity.

Properties

IUPAC Name

N-[(Z)-(2-fluorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-15-9-5-4-8-13(15)10-21-22-18(24)16-14(11-20-17(16)23)12-6-2-1-3-7-12/h1-10,14,16H,11H2,(H,20,23)(H,22,24)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRJUPFIRYJTQI-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=O)N1)C(=O)N/N=C\C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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